7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include a chloro-substituted phenylhydrazine and a suitable ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 7-chloro-3-oxo-3-methyl-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways would depend on the specific application being studied .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam): A well-known pharmaceutical with a chloro group at the 7th position but a different core structure.
3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one: A similar compound without the chloro group.
Uniqueness: 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a chloro and hydroxy group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
63220-46-2 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-9(13)5-3-2-4-6(10)7(5)11-8(9)12/h2-4,13H,1H3,(H,11,12) |
InChI Key |
HVKIITNIYBPTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Cl)NC1=O)O |
Origin of Product |
United States |
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